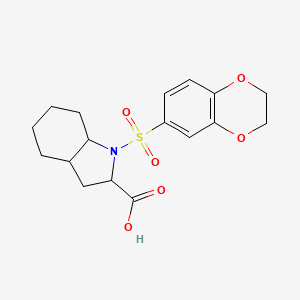

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S/c19-17(20)14-9-11-3-1-2-4-13(11)18(14)25(21,22)12-5-6-15-16(10-12)24-8-7-23-15/h5-6,10-11,13-14H,1-4,7-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBSPFGCOKKLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 2,3-dihydro-1,4-benzodioxine ring system through a ring-closing metathesis reaction. This is followed by sulfonylation to introduce the sulfonyl group at the 6-position. The indole ring system is then constructed through a series of cyclization reactions, and the carboxylic acid group is introduced via oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, such as the nitro-Grela catalyst for ring-closing metathesis, and the development of continuous flow processes to enhance scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The sulfonyl group can be substituted with other functional groups to create derivatives with different properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce sulfonamides or other reduced derivatives .

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The indole ring system can interact with various receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a family of sulfonamide-functionalized heterocyclic carboxylic acids. Key analogs include:

Key Observations:

Heterocycle Size and Rigidity: The octahydroindole core (bicyclic) offers greater conformational restriction compared to monocyclic azetidine, pyrrolidine, or piperazine analogs. This rigidity may enhance binding selectivity in drug-target interactions .

Functional Group Variations :

- The carboxylic acid group is conserved in the indole, azetidine, and pyrrolidine analogs, suggesting shared applications in metal chelation or ionic interactions.

- The piperazine derivative lacks a carboxylic acid but includes a protonatable secondary amine (as HCl salt), altering solubility and bioavailability .

Sulfonyl Benzodioxine Group :

Physicochemical and Pharmacological Properties (Inferred)

While direct experimental data (e.g., logP, solubility) are unavailable in the provided evidence, structural comparisons allow for reasoned predictions:

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxine moiety and an octahydroindole framework. The molecular formula is C14H19NO5S, and it has a molecular weight of approximately 317.37 g/mol. Its structure can be represented as follows:

Research indicates that the compound may interact with various biological targets, influencing pathways related to cell growth and differentiation. Preliminary studies suggest that it may act as an agonist for certain receptors involved in cellular signaling.

Pharmacological Effects

The following table summarizes the biological activities reported in various studies:

Case Studies

In a study examining the compound's effects on plant growth, it was found to significantly enhance root development in Arabidopsis thaliana at low concentrations. The mechanism was linked to its ability to modulate auxin receptor activity, which is crucial for root growth regulation .

Another investigation focused on its pharmacokinetics revealed that the compound exhibits favorable absorption characteristics, suggesting potential for oral bioavailability .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings indicate low toxicity in standard assays; however, comprehensive studies are necessary to establish a complete safety profile.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid?

Methodological Answer:

- Condensation and Cyclization : Start with indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate) and functionalize the indole core via sulfonation using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. Monitor reaction progress via TLC or HPLC.

- Reflux Conditions : Use acetic acid as a solvent with sodium acetate as a catalyst (common for indole derivatives, as in and ). Reflux for 3–5 hours to ensure complete cyclization.

- Purification : Recrystallize from a DMF/acetic acid mixture to remove unreacted starting materials and byproducts .

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo/Kα radiation. Ensure crystal quality by slow evaporation from a polar aprotic solvent.

- Structure Solution : Employ the SHELX suite (e.g., SHELXS/SHELXD for phase determination and SHELXL for refinement). For high-resolution data, apply anisotropic displacement parameters .

- Visualization : Generate ORTEP-3 diagrams to represent thermal ellipsoids and validate bond lengths/angles against literature values for similar indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s reactivity?

Methodological Answer:

- Theoretical Framework : Anchor studies to density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties. Compare results with experimental NMR (¹H/¹³C) and IR spectra.

- Data Reconciliation : If discrepancies arise (e.g., sulfonyl group reactivity), re-examine solvent effects or protonation states in silico. Cross-validate with kinetic studies under varying pH/temperature conditions .

Q. What experimental design strategies are optimal for studying this compound’s environmental fate?

Methodological Answer:

- Compartmental Analysis : Use a randomized block design (split-split plot) to assess distribution in abiotic (soil/water) and biotic (microbial) matrices. Monitor degradation via LC-MS/MS over multiple seasons .

- Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines. Measure LC₅₀ values and correlate with logP (lipophilicity) to predict bioaccumulation .

Q. How can crystallographic challenges (e.g., twinned data) be addressed during refinement?

Methodological Answer:

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying the sulfonyl group (e.g., replacing benzodioxine with pyridine) or the indole core (e.g., halogenation at position 5).

- Biological Assays : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or surface plasmon resonance (SPR). Corrogate activity trends with steric/electronic parameters from molecular docking .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data (e.g., unexpected NOESY correlations)?

Methodological Answer:

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR. If NOESY peaks contradict DFT-predicted geometries, consider rotameric equilibria or solvent-induced shifts.

- Advanced Techniques : Use 2D EXSY experiments to detect slow exchange processes or paramagnetic relaxation enhancement (PRE) for distance validation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.